O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride

Catalog No.
S599627
CAS No.
57981-02-9
M.F
C7H5ClF5NO
M. Wt
249.56 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydro...

CAS Number

57981-02-9

Product Name

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride

IUPAC Name

O-[(2,3,4,5,6-pentafluorophenyl)methyl]hydroxylamine;hydrochloride

Molecular Formula

C7H5ClF5NO

Molecular Weight

249.56 g/mol

InChI

InChI=1S/C7H4F5NO.ClH/c8-3-2(1-14-13)4(9)6(11)7(12)5(3)10;/h1,13H2;1H

InChI Key

HVMVKNXIMUCYJA-UHFFFAOYSA-N

SMILES

C(C1=C(C(=C(C(=C1F)F)F)F)F)ON.Cl

Synonyms

N-[(2,3,4,5,6-Pentafluorobenzyl)oxy]amine Hydrochloride; O-(Pentafluorobenzyl)hydroxyamine Hydrochloride; O-(Pentafluorobenzyl)hydroxylamine Hydrochloride; Hydroxylamine, O-[(pentafluorophenyl)methyl]- Hydrochloride; 2,3,4,5,6-Pentafluorobenzyloxyam

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)F)F)F)ON.Cl

Derivatization Reagent for Aldehydes and Ketones

PFBHA.HCl excels as a derivatization reagent for aldehydes and ketones. This process involves attaching a functional group to a molecule to improve its analytical properties, such as volatility or stability. PFBHA.HCl reacts with carbonyl groups (C=O) present in aldehydes and ketones to form stable oxime derivatives. These derivatives exhibit improved separation and detection characteristics in analytical techniques like gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) [, ]. This allows for the sensitive and accurate identification and quantification of various aldehydes and ketones present in complex biological samples.

Detection of Carbonyl-Containing Compounds

By forming oxime derivatives, PFBHA.HCl facilitates the detection of various carbonyl-containing compounds, including:

  • Thromboxane B2 and Prostaglandins: These are signaling molecules involved in various physiological processes. PFBHA.HCl derivatization enhances their detection in biological samples, enabling researchers to study their roles in different diseases [].
  • Amygdalin: This compound is found in certain fruits and seeds. PFBHA.HCl derivatization facilitates its sensitive detection and analysis in research related to its potential therapeutic effects [].
  • Steroids with Keto Groups: PFBHA.HCl is used in the preparation of oxime derivatives of steroids containing a keto group (C=O-C). This allows for their characterization and identification in various research studies [].

PFBHA HCl is a synthetic organic compound not found naturally. It plays a significant role in scientific research as a versatile derivatization reagent []. Derivatization refers to chemically modifying a molecule to improve its properties for analysis techniques like gas chromatography (GC) or liquid chromatography (LC) []. PFBHA HCl helps detect and identify various carbonyl-containing compounds, including aldehydes, ketones, steroids with keto groups, and even biological molecules like thromboxane B2 and prostaglandins [, ].


Molecular Structure Analysis

PFBHA HCl consists of two key parts:

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)

    This molecule has a hydroxylamine group (NH2OH) attached to a benzyl group (C6H5CH2-). All six hydrogens on the benzene ring are replaced with fluorine atoms, making it pentafluorinated (C6F5) [].

  • Hydrochloride (HCl)

    This is a positively charged hydrogen ion (H+) combined with a negatively charged chloride ion (Cl-) to form a salt.

The key features of the structure include:

  • The presence of the hydroxylamine group, which readily reacts with carbonyl groups (C=O) in other molecules [].
  • The pentafluorinated benzyl group, which increases the volatility and stability of the derivative formed with the target molecule, making it easier to analyze by GC or LC [].

Chemical Reactions Analysis

R-C=O (Target carbonyl compound) + PFBHA HCl --> R-C=O(O-CH2-C6F5) + HCl (Equation 1) []

  • R represents the rest of the molecule containing the carbonyl group.
  • The reaction involves the oxygen atom of the carbonyl group forming a bond with the carbon of the hydroxylamine group in PFBHA, displacing the HCl.

Here are some specific examples of its use:

  • Thromboxane B2 and Prostaglandin Analysis: PFBHA HCl derivatizes these signaling molecules in blood samples, allowing their detection and quantification by GC-MS [].
  • Steroid Analysis: It helps derivatize ketosteroids (steroids with a ketone group), enabling their separation and identification by HPLC (High-Performance Liquid Chromatography) [].

Physical And Chemical Properties Analysis

  • Appearance: White crystals or powder [].
  • Melting Point: No data readily available.
  • Boiling Point: No data readily available.
  • Solubility: Highly soluble in water [].
  • Stability: Stable under normal storage conditions [].
  • Compatibility: Incompatible with strong oxidizing agents [].

PFBHA HCl does not have a direct biological effect. Its mechanism of action involves forming a stable derivative with the target carbonyl compound. This derivative often has improved volatility and separation properties compared to the original molecule. This allows for easier detection and identification by analytical techniques like GC or LC [].

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Indicators and Reagents

Pictograms

Irritant

Irritant

Other CAS

57981-02-9

Dates

Modify: 2023-08-15

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